molecular formula C17H18N2O3S2 B2820042 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941972-55-0

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B2820042
CAS No.: 941972-55-0
M. Wt: 362.46
InChI Key: YOVDUXCHIXXIIU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide: is a synthetic organic compound characterized by its unique structural features, including a cyano group, a thiophene ring, and an ethylsulfonyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions. For instance, 3-cyano-4,5-dimethylthiophene can be synthesized from 2,3-dimethylbutadiene and malononitrile under acidic conditions.

    Introduction of the Ethylsulfonyl Group: The phenyl ring is functionalized with an ethylsulfonyl group via sulfonation, followed by alkylation with ethyl halides.

    Coupling Reaction: The thiophene and phenyl components are coupled through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents or nucleophiles such as sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide may exhibit interesting bioactivities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer or inflammatory conditions.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group and ethylsulfonyl moiety could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methylsulfonyl)phenyl)acetamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is unique due to the presence of the ethylsulfonyl group, which may confer different physicochemical properties and biological activities. This structural variation can influence its solubility, stability, and interaction with biological targets, potentially making it more effective or selective in certain applications.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-4-24(21,22)14-7-5-13(6-8-14)9-16(20)19-17-15(10-18)11(2)12(3)23-17/h5-8H,4,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVDUXCHIXXIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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